N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine
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Overview
Description
N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anti-cancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules and materials.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(3-methylphenyl)-5-(2-pyridinyl)-1,3-thiazol-2-amine: Similar structure but lacks the methyl group on the pyridine ring.
4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine: Similar structure but lacks the N-methyl group.
Uniqueness
N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine is unique due to the presence of both the N-methyl group and the methyl group on the pyridine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
365428-55-3 |
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Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H17N3S/c1-11-5-4-6-13(9-11)15-16(21-17(18-3)20-15)14-7-8-19-12(2)10-14/h4-10H,1-3H3,(H,18,20) |
InChI Key |
ZOTIVBUTLNZXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC)C3=CC(=NC=C3)C |
Origin of Product |
United States |
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